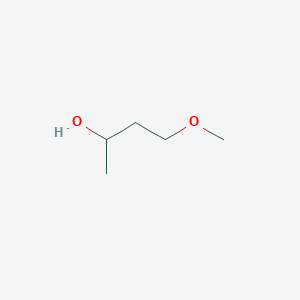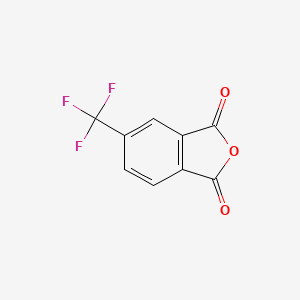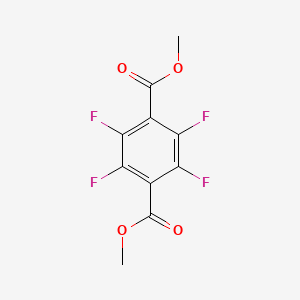
Dimethyl 2,3,5,6-tetrafluoroterephthalate
Descripción general
Descripción
Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound with the molecular formula C10H6F4O4. It is a derivative of terephthalic acid where four fluorine atoms are substituted at the 2, 3, 5, and 6 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2,3,5,6-tetrafluoroterephthalate can be synthesized through the fluorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction typically takes place at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,3,5,6-tetrafluoroterephthalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield hydroxylated or hydrogenated derivatives of the compound.
Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,3,5,6-tetrafluoroterephthalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which dimethyl 2,3,5,6-tetrafluoroterephthalate exerts its effects depends on its specific application. The pathways involved may include binding to specific receptors or enzymes, altering biochemical processes, or participating in chemical reactions.
Comparación Con Compuestos Similares
Dimethyl 2,3,5,6-tetrafluoroterephthalate is unique due to its high fluorine content and the specific positions of the fluorine atoms on the benzene ring. Similar compounds include:
Dimethyl terephthalate: The non-fluorinated precursor of this compound.
Dimethyl 2,3,5,6-tetrafluorobenzoic acid: A related compound with a carboxylic acid group instead of the ester group.
Dimethyl 2,3,5,6-tetrafluorophenylalanine: An amino acid derivative with fluorinated phenylalanine residues.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEMPCVTIITKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469389 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-55-9 | |
| Record name | dimethyl 2,3,5,6-tetrafluoroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


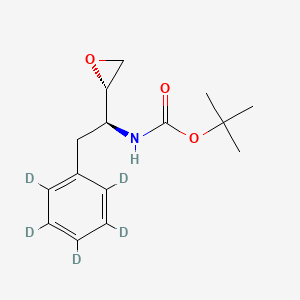
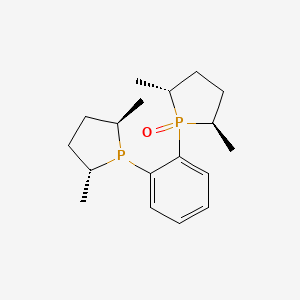
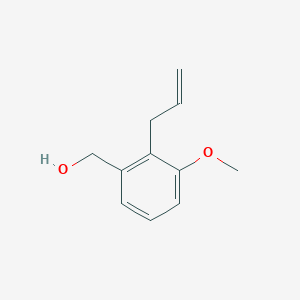

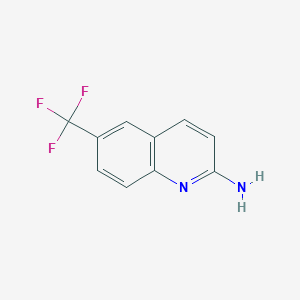


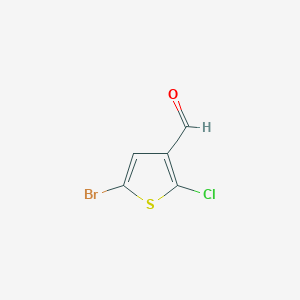

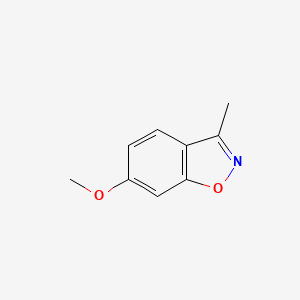
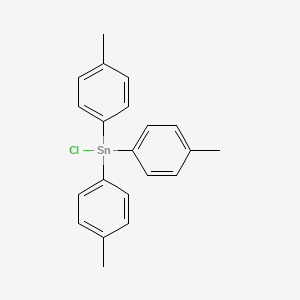
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
